molecular formula C13H6Cl2FNO6S B13344346 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate CAS No. 23383-86-0

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate

Cat. No.: B13344346
CAS No.: 23383-86-0
M. Wt: 394.2 g/mol
InChI Key: QPJYWPFYQFHTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichloro, fluorosulfonyl, and nitrobenzoate groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their subsequent reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and nitrating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with desired properties.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-(fluorosulfonyl)phenyl benzoate
  • 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-aminobenzoate
  • 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-methylbenzoate

Uniqueness

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

23383-86-0

Molecular Formula

C13H6Cl2FNO6S

Molecular Weight

394.2 g/mol

IUPAC Name

(2,5-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H6Cl2FNO6S/c14-9-6-12(24(16,21)22)10(15)5-11(9)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H

InChI Key

QPJYWPFYQFHTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.